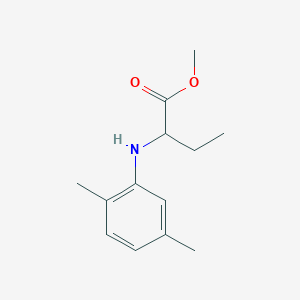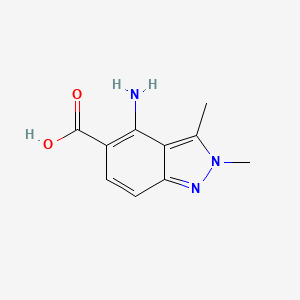![molecular formula C7H8BrFO B14907600 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-fluorobicyclo[111]pentan-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H8BrFO It is characterized by the presence of a bromine atom, a fluorine atom, and a bicyclo[111]pentane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one typically involves the introduction of the bromine and fluorine atoms into the bicyclo[1.1.1]pentane ring system. One common method is radical fluorination, which is an efficient way to introduce fluorine atoms into organic molecules . The reaction conditions often involve the use of fluorinating agents and radical initiators under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify the bicyclo[1.1.1]pentane ring system.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified structures.
Scientific Research Applications
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context in which the compound is used. For example, in drug discovery, the compound may interact with specific enzymes or receptors to modulate their activity. The bicyclo[1.1.1]pentane ring system can provide unique binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-fluorobicyclo[1.1.1]pentan-1-yl)propan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- {3-fluorobicyclo[1.1.1]pentan-1-yl}methanol
Uniqueness
2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms in the bicyclo[1.1.1]pentane ring system. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. The fluorine atom can enhance the compound’s stability and bioavailability, while the bromine atom provides a handle for further functionalization.
Properties
Molecular Formula |
C7H8BrFO |
|---|---|
Molecular Weight |
207.04 g/mol |
IUPAC Name |
2-bromo-1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C7H8BrFO/c8-1-5(10)6-2-7(9,3-6)4-6/h1-4H2 |
InChI Key |
KAEATSRKGCEJDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)
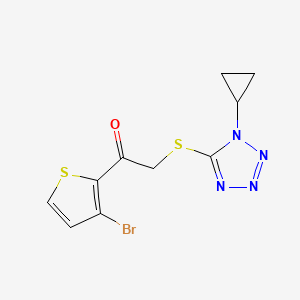
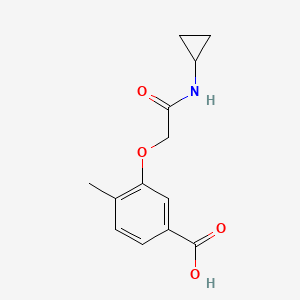
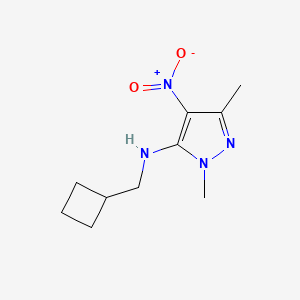
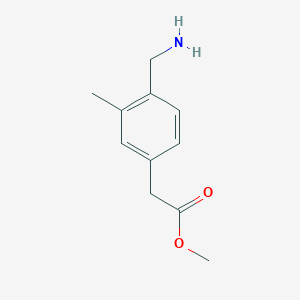
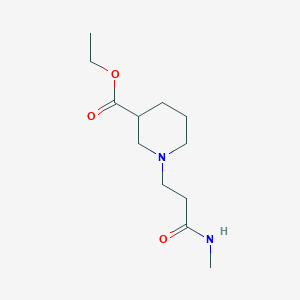

![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)

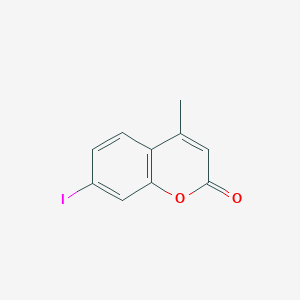
![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
